7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium
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Overview
Description
7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium: is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromine, phenyl derivatives, and thiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium include:
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.
Properties
Molecular Formula |
C19H16BrN2OS+ |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone |
InChI |
InChI=1S/C19H16BrN2OS/c20-16-8-6-15(7-9-16)18(23)12-21-10-11-22-17(13-24-19(21)22)14-4-2-1-3-5-14/h1-9,13H,10-12H2/q+1 |
InChI Key |
GZPUQFPVFSDDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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